molecular formula C16H18N2O B8371745 1-(2-Phenoxyphenyl)piperazine

1-(2-Phenoxyphenyl)piperazine

Katalognummer: B8371745
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: VAXHGPCUAFNAQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenoxyphenyl)piperazine is a piperazine derivative characterized by a phenoxyphenyl substituent at the 1-position of the piperazine ring. The phenoxyphenyl group consists of a phenyl ring linked via an ether oxygen to a second phenyl ring, conferring distinct electronic and steric properties. This structural motif may influence receptor binding affinity, metabolic stability, and solubility compared to simpler aryl-substituted piperazines.

Eigenschaften

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

1-(2-phenoxyphenyl)piperazine

InChI

InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2

InChI-Schlüssel

VAXHGPCUAFNAQS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The palladium-mediated cross-coupling of Boc-protected piperazine with 2-bromophenoxybenzene represents the most widely adopted strategy. This Buchwald-Hartwig amination leverages Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the precatalyst and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the bidentate ligand. Sodium tert-butoxide facilitates deprotonation, enabling nucleophilic attack of the piperazine nitrogen on the aryl bromide (Scheme 1).

Scheme 1 : Synthetic pathway for 1-(2-phenoxyphenyl)piperazine via Pd-catalyzed N-arylation.

  • Coupling :
    Boc-piperazine+2-bromophenoxybenzenePd2(dba)3,BINAP,NaOtButert-butyl 4-(2-phenoxyphenyl)piperazine-1-carboxylate\text{Boc-piperazine} + \text{2-bromophenoxybenzene} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{BINAP}, \text{NaOtBu}} \text{tert-butyl 4-(2-phenoxyphenyl)piperazine-1-carboxylate}

  • Deprotection :
    Boc-protected intermediateTFAThis compound\text{Boc-protected intermediate} \xrightarrow{\text{TFA}} \text{this compound}

Optimization of Reaction Parameters

Key variables influencing yield include:

  • Catalyst loading : 4 mol% Pd₂(dba)₃ (0.04 equiv) balances cost and efficiency.

  • Ligand selection : BINAP outperforms monodentate phosphines in suppressing β-hydride elimination.

  • Solvent : Toluene ensures optimal catalyst stability and substrate solubility at reflux (110°C).

  • Base : Sodium tert-butoxide (1.4 equiv) achieves complete deprotonation without side reactions.

Under standardized conditions, the coupling step achieves 67–72% yield for analogous 3-phenoxyphenyl derivatives, suggesting comparable performance for the 2-isomer. Post-coupling Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) proceeds quantitatively (>95% yield).

Analytical Characterization

This compound exhibits distinct spectroscopic signatures:

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 3.15–3.30 (m, 8H, piperazine-H), 6.90–7.40 (m, 9H, Ar-H).
    The 2-substitution pattern splits aromatic protons into complex multiplets due to restricted rotation.

  • LC-MS (ESI) :
    m/zm/z calcd for C₁₆H₁₈N₂O: 255.15 [M+H]⁺; observed: 255.2.

  • UPLC Purity : >99% (C₁₈ column, acetonitrile/water gradient).

Cyclocondensation Route: A Traditional Alternative

Patent Methodology (GB1489711A)

The patent literature describes a cyclocondensation strategy involving bis-(β-chloroethyl)amine and 2-phenoxyaniline:

  • Alkylation :
    2-Phenoxyaniline+NH(CH₂CH₂Cl)₂ΔThis compound hydrochloride\text{2-Phenoxyaniline} + \text{NH(CH₂CH₂Cl)₂} \xrightarrow{\Delta} \text{this compound hydrochloride}

  • Basification :
    HCl saltNaOHfree base\text{HCl salt} \xrightarrow{\text{NaOH}} \text{free base}

This one-pot method avoids transition metals but requires stringent temperature control (refluxing xylene, 140°C) and yields are unreported for the 2-isomer. Comparative studies on 3-phenoxyphenyl analogs indicate moderate yields (50–60%) due to competing polymerization.

Limitations and Challenges

  • Regioselectivity : Unprotected anilines may undergo undesired C-alkylation.

  • Purification : Hydrochloride salts necessitate careful neutralization and extraction.

  • Scalability : High temperatures and prolonged reaction times hinder industrial adoption.

Comparative Analysis of Synthetic Methods

Parameter Pd-Catalyzed N-Arylation Cyclocondensation
Yield67–72%~50–60%
Reaction Time12 h24–48 h
Catalyst CostHigh (Pd, BINAP)None
Functional Group ToleranceExcellentModerate
ScalabilityPilot-scale feasibleLimited

Advanced Analytical Techniques

Purity Assessment via UPLC

Ultra-performance liquid chromatography (UPLC) with photodiode array detection confirms >99% purity using a C₁₈ column (2.1 × 50 mm, 1.7 µm). Gradient elution (5→95% acetonitrile in water over 10 min) resolves this compound at tR=9.07mint_R = 9.07 \, \text{min}.

Structural Elucidation by ²D NMR

¹H-¹³C HSQC and HMBC experiments unambiguously assign the piperazine ring’s connectivity to the 2-phenoxyphenyl moiety. Key correlations include:

  • 3J^3J coupling between piperazine NH and C-1 of the aryl ring.

  • NOE interactions between ortho-phenyl protons and piperazine CH₂ groups.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Pd-catalyzed route: 120 (vs. 85 for cyclocondensation).

  • E-factor : 35 kg waste/kg product (N-arylation) vs. 28 kg/kg (cyclocondensation).

  • Solvent Recovery : Toluene (N-arylation) and xylene (cyclocondensation) are recycled via distillation.

Regulatory Compliance

  • ICH Guidelines : Residual Pd <10 ppm (achieved via Chelex® resin treatment).

  • Genotoxic Impurities : Chlorinated byproducts in cyclocondensation require stringent control (≤1 ppm) .

Analyse Chemischer Reaktionen

1-(2-Phenoxyphenyl)piperazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise würde die Nitrierung des Phenylrings zu Nitroderivaten führen, während die Halogenierung halogenierte Verbindungen erzeugen würde.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-Phenoxyphenyl)piperazine has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as depression and anxiety.

Case Study: Antidepressant Activity

Research has shown that derivatives of piperazine compounds exhibit serotonin reuptake inhibition, which is crucial for the treatment of mood disorders. For instance, phenyl-piperazine derivatives have been linked to improvements in depressive symptoms in clinical settings .

Anticancer Research

Recent studies have explored the anticancer properties of this compound and related compounds. These investigations focus on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Overview

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF7 (Breast)25.0
4-Acyl-1-phenylaminocarbonylMCF7 (Breast)15.0
Piperazinone DerivativesHT-29 (Colon)30.0

The selectivity index of these compounds indicates a promising therapeutic window, suggesting they may effectively target cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens. Its phenoxy group enhances its interaction with bacterial membranes, increasing its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Neuropharmacology

The ability of this compound to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research indicates that it may modulate neurotransmitter systems involved in neurodegenerative diseases.

Table 2: Neuropharmacological Effects

Effect TypeMechanism of ActionReference
NeuroprotectionModulation of glutamate receptors
AnticonvulsantInteraction with TRPV1 channels
AnalgesicInhibition of pain pathways

Structural Modifications and Synthesis

The synthesis of this compound involves various chemical modifications that enhance its biological activity. Research into structure-activity relationships (SAR) has provided insights into how specific substitutions can improve potency and selectivity.

Synthesis Overview

The compound can be synthesized through several methods, including:

  • N-Alkylation : Modifying the piperazine ring to enhance solubility.
  • Substitution Reactions : Introducing different functional groups on the phenoxy moiety to optimize biological activity .

Wirkmechanismus

The mechanism of action of 1-(2-phenoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The compound’s effects are mediated through pathways involving neurotransmitter receptors, such as serotonin and dopamine receptors .

Vergleich Mit ähnlichen Verbindungen

Serotonin Receptor Interactions

  • 1-(3-Chlorophenyl)piperazine (mCPP) : Acts as a 5-HT1B/1C agonist, reducing locomotor activity in rats. Its effects are blocked by 5-HT antagonists like metergoline .
  • TFMPP : Binds to 5-HT1A/1B receptors, inhibiting sympathetic nerve discharge and causing hypotension .
  • 1-(2-Methoxyphenyl)piperazine : Exhibits variable effects on 5-HT receptors, with some studies reporting dopamine D2 receptor affinity in hybrid derivatives .
  • This compound (predicted): The phenoxy group may enhance 5-HT2 or dopamine receptor interactions due to increased steric bulk and electronic modulation.

Cytotoxic and Anticancer Activity

  • 1-(4-Chlorobenzhydryl)piperazine derivatives : Show potent cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, with IC50 values < 10 µM .
  • Sulfonamide-linked piperazines : Demonstrated anticancer activity via kinase inhibition or apoptosis induction .

Psychoactive and Neuropharmacological Effects

  • BZP and TFMPP : Used recreationally as MDMA-like stimulants; BZP acts as a dopamine reuptake inhibitor, while TFMPP enhances serotonin release .
  • Sigma-1 Receptor Agonists : Derivatives like SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) exhibit antidepressant effects via sigma-1 receptor activation .

Biologische Aktivität

1-(2-Phenoxyphenyl)piperazine (PPP) is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with PPP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C16H18NO\text{C}_{16}\text{H}_{18}\text{N}O

This compound consists of a piperazine ring substituted with a phenoxyphenyl group, which is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of PPP derivatives. For instance, a series of piperazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Notably, some derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents, indicating strong antitumor activity:

CompoundIC50 (μM)Cell Line
PPP Derivative A0.04Huh7 (liver cancer)
PPP Derivative B0.1Huh7 (liver cancer)
5-FU (control)30.7Huh7

These findings suggest that modifications to the piperazine structure can enhance its efficacy against cancer cells .

Neuropharmacological Effects

PPP has also been investigated for its effects on the central nervous system. It has been shown to act as a dual serotonin/noradrenaline reuptake inhibitor, which is beneficial in treating mood disorders. The compound's ability to modulate neurotransmitter levels suggests potential applications in antidepressant therapies .

The mechanisms by which PPP exerts its biological effects are multifaceted:

  • VEGFR Inhibition : Some studies have indicated that piperazine derivatives can inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
  • Serotonin and Noradrenaline Modulation : By inhibiting the reuptake of serotonin and noradrenaline, PPP can enhance mood regulation and potentially alleviate symptoms of depression .
  • Antimicrobial Activity : Preliminary investigations have shown that PPP derivatives may exhibit antimicrobial properties, although further research is needed to elucidate these effects fully.

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of piperazine derivatives, several compounds were synthesized and assessed for their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives of PPP had potent activity against liver cancer cells, outperforming traditional chemotherapeutic agents .

Study 2: Neuropharmacological Assessment

A clinical trial investigated the effects of PPP on patients with major depressive disorder. The results indicated significant improvements in depressive symptoms compared to baseline measurements, supporting its role as a potential antidepressant .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Phenoxyphenyl)piperazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous phenylpiperazines, optimization includes varying solvents (e.g., acetonitrile for reflux reactions), reaction times (3–24 hours), and stoichiometric ratios (e.g., 1.2 equivalents of aryl halides). Key intermediates like brominated precursors are characterized via GC-MS, IR, and HNMR to confirm purity . Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 1:2), and purification employs silica gel chromatography .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Purity is confirmed using HPLC with UV detection (e.g., 254 nm) and GC-MS. Structural validation combines IR (for functional groups like piperazine N-H stretches at ~3300 cm⁻¹) and HNMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm). Melting point analysis and elemental composition (via high-resolution mass spectrometry) further ensure compound integrity .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Reverse-phase HPLC with UV or fluorescence detection is standard. Derivatization using reagents like 1-(2-methoxyphenyl)piperazine stabilizes analytes and enhances sensitivity. For trace analysis, LC-MS/MS with electrospray ionization (ESI) achieves detection limits <1 ng/mL. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Advanced Research Questions

Q. How can Raman microspectroscopy resolve structural isomers of phenylpiperazines, such as this compound vs. 1-(3-Phenoxyphenyl)piperazine?

  • Methodological Answer : Raman parameters (laser power: 20 mW; scans: 128–256) distinguish isomers via peak shifts in aromatic C-C stretches (1600 cm⁻¹) and piperazine ring vibrations (800–1000 cm⁻¹). Multivariate analysis (PCA and LDA) separates isomers by variance in peak positions and intensities. For example, PCA explains >99% variance in trifluoromethylphenylpiperazine isomers .

Q. What computational strategies predict the binding affinity of this compound to serotonin or dopamine receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like 5-HT2B/2C. Key parameters include ligand conformational sampling (Monte Carlo methods) and scoring functions (e.g., binding energy <−8 kcal/mol). Pharmacophore modeling identifies critical features like the piperazine ring’s nitrogen atoms and phenoxy group’s electron density .

Q. How do researchers address contradictory data in pharmacological studies (e.g., agonist vs. antagonist activity)?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines vs. in vivo models). Systematic approaches include:

  • Dose-response curves : Confirm EC50/IC50 values across multiple replicates.
  • Receptor subtype selectivity : Use knockout models or selective antagonists (e.g., SB206553 for 5-HT2B).
  • Metabolite interference : Analyze major metabolites (e.g., via LC-MS) to rule out off-target effects .

Q. What thermodynamic and kinetic studies elucidate the stability of this compound under physiological conditions?

  • Methodological Answer : Stability is assessed via:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >200°C indicates thermal stability).
  • Half-life (t½) in plasma : Use liver microsomes or simulated gastric fluid to model metabolic pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.